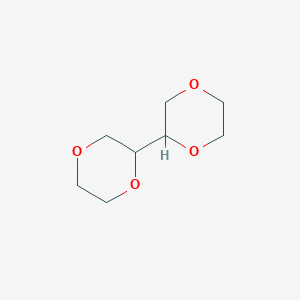
2,2'-Bi-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Bi-1,4-dioxane is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a cyclic ether with a six-membered ring and two oxygen atoms that are bridged by a methylene group. This compound has been synthesized through various methods, and its potential applications in scientific research have been explored extensively.
Mecanismo De Acción
The mechanism of action of 2,2'-Bi-1,4-dioxane is not fully understood. However, it is believed that its unique structure allows it to interact with metal ions through coordination bonds, which can lead to the formation of stable complexes. These complexes can then be used for various applications, such as catalysis and sensing.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2,2'-Bi-1,4-dioxane. However, studies have shown that this compound is relatively non-toxic and does not exhibit significant cytotoxicity towards various cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2'-Bi-1,4-dioxane in lab experiments is its high selectivity and sensitivity towards metal ions. This compound can be used for various applications, such as catalysis, sensing, and drug delivery. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2,2'-Bi-1,4-dioxane. One potential area of research is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of research is the exploration of its potential applications in drug delivery, as well as its use as a building block for the synthesis of new organic compounds. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential effects on biological systems.
Métodos De Síntesis
2,2'-Bi-1,4-dioxane can be synthesized through several methods, including the reaction of ethylene glycol with formaldehyde in the presence of a catalyst, such as zinc chloride or magnesium oxide. Another method involves the reaction of 1,4-dioxane with formaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting compound can be purified through various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2,2'-Bi-1,4-dioxane has been widely used in scientific research due to its unique properties. It has been studied as a potential ligand for metal ions, such as copper and nickel, and has been shown to exhibit high selectivity and sensitivity towards these ions. This compound has also been used as a building block for the synthesis of various organic compounds, such as heterocycles and amino acids.
Propiedades
Número CAS |
14230-41-2 |
|---|---|
Nombre del producto |
2,2'-Bi-1,4-dioxane |
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
2-(1,4-dioxan-2-yl)-1,4-dioxane |
InChI |
InChI=1S/C8H14O4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h7-8H,1-6H2 |
Clave InChI |
NVRGHQLYUVWKIR-UHFFFAOYSA-N |
SMILES |
C1COC(CO1)C2COCCO2 |
SMILES canónico |
C1COC(CO1)C2COCCO2 |
Sinónimos |
2,2'-Bi(1,4-dioxane) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




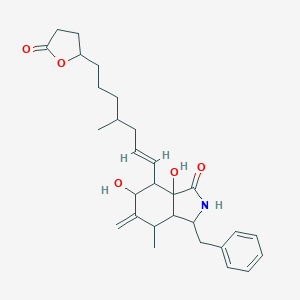
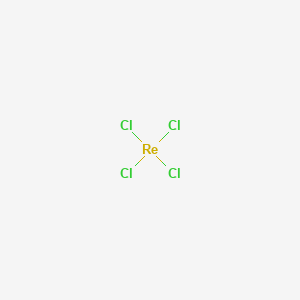
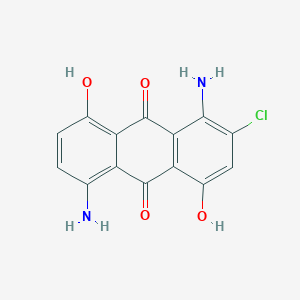
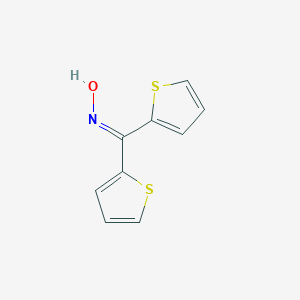

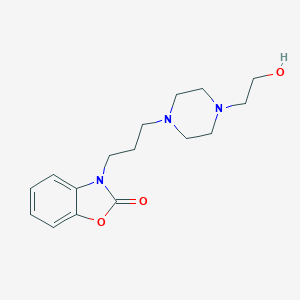
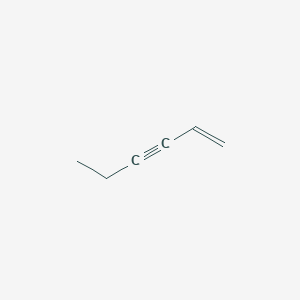

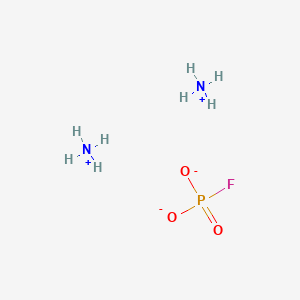
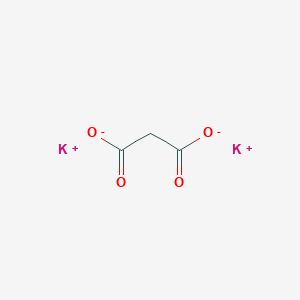
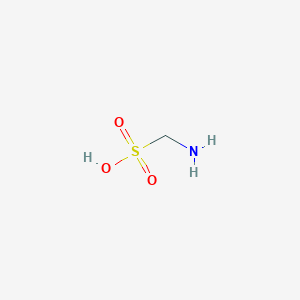
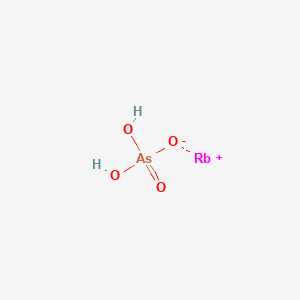
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)